2-(2-oxocyclopentyl)acetic Acid
Overview
Description
2-(2-oxocyclopentyl)acetic Acid is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Stereoelectronically Controlled Fragmentation : The Baeyer–Villiger reaction of 2-(2-oxocyclohexyl)acetic acid, which is closely related to 2-(2-oxocyclopentyl)acetic acid, shows stereoelectronic control during its fragmentation, suggesting potential applications in organic synthesis and stereochemistry studies (Chandrasekhar & Roy, 1994).
Degradation in Water Treatment : In a study on the photolysis of S(2)O(8)(2-) for the removal of acetic acid, a compound related to this compound, the research suggests its potential for water treatment and environmental applications (Criquet & Leitner, 2009).
Anti-inflammatory and Analgesic Activities : Derivatives of [(cycloalkylmethyl)phenyl]acetic acid, which include compounds similar to this compound, have demonstrated anti-inflammatory and analgesic activities, indicating potential pharmaceutical applications (Terada et al., 1984).
Catalytic Oxidation and Etherification of C-H Bonds : A study described the use of oxidants like peroxide in the catalytic acetoxylation and etherification of arene and alkane C-H bonds. This research indicates potential applications in organic synthesis and chemical engineering (Desai, Malik, & Sanford, 2006).
Synthesis of Phenanthridines : The iron-catalyzed intramolecular N-arylation of O-acetyl oxime derived from 2'-arylacetophenones, which are structurally similar to this compound, offers a convenient route to substituted phenanthridines, highlighting its role in organic synthesis and medicinal chemistry (Deb & Yoshikai, 2013).
Development of Fast-Dissolving Tablets : In the pharmaceutical industry, the structurally related compound Aceclofenac, [[[2-[(2, 6, Dichlorophenyl) amino] phenyl] acetyl] oxy] acetic acid, has been used to develop fast-dissolving tablets, showing potential in drug formulation and delivery (Kulkarni et al., 2015).
Wastewater Treatment Applications : Peracetic acid, structurally similar to this compound, is used in wastewater treatment for its oxidizing properties, with potential applications in environmental chemistry and industrial processes (da Silva et al., 2019).
Photocatalytic Decomposition on TiO2 : Research on the photocatalytic decomposition of acetic acid on TiO2 provides insights into potential applications in environmental chemistry and catalysis (Muggli & Falconer, 1999).
Safety and Hazards
The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to take precautionary measures against static discharge . It is advised to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
It is known that the compound can undergo a baeyer-villiger reaction, which involves the formation of a bicyclic criegee intermediate . This intermediate then fragments with stereoelectronic control, as evidenced by product analysis .
Biochemical Pathways
The compound’s involvement in the Baeyer-Villiger reaction suggests it may influence pathways related to oxidation reactions .
Biochemical Analysis
Biochemical Properties
It is known that 2-oxocarboxylic acids, the category to which 2-(2-oxocyclopentyl)acetic Acid belongs, play a crucial role in various biochemical reactions . They are involved in the metabolism of arachidonic acid (AA), where they inhibit one or more steps
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings . Future studies should investigate the changes in the effects of this product over time, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied yet
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been studied yet
Properties
IUPAC Name |
2-(2-oxocyclopentyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-1-2-5(6)4-7(9)10/h5H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLLIBGOZUPLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393744 | |
Record name | 2-(2-oxocyclopentyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1460-38-4 | |
Record name | 2-(2-oxocyclopentyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxocyclopentaneacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the Baeyer-Villiger reaction proceed with 2-(2-oxocyclopentyl)acetic acid, and what evidence suggests stereoelectronic control in this process?
A1: The Baeyer-Villiger reaction with this compound proceeds through a bicyclic Criegee intermediate. [] While the research primarily focuses on the reaction with 2-(2-oxocyclohexyl)acetic acid, it also suggests that the reaction with this compound exhibits some level of stereoelectronic control during the fragmentation of the Criegee intermediate. [] This control is less definitive than with the six-membered ring analog and requires further investigation. Stereoelectronic control implies that the spatial arrangement of electrons in the transition state influences the reaction pathway and product formation. Further studies analyzing the product ratios and comparing them with theoretical predictions could strengthen the evidence for stereoelectronic control in this specific reaction.
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